molecular formula C7H4ClNO B146401 3-Chlorophenyl isocyanate CAS No. 2909-38-8

3-Chlorophenyl isocyanate

Cat. No. B146401
CAS RN: 2909-38-8
M. Wt: 153.56 g/mol
InChI Key: HHIRBXHEYVDUAM-UHFFFAOYSA-N
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Description

3-Chlorophenyl isocyanate is a compound that belongs to the class of isocyanates, which are known for their reactivity and are widely used in the synthesis of various organic compounds. The vibrational spectra and molecular structure of 3-chlorophenyl isocyanate have been studied using Raman and infrared spectroscopy, along with ab initio and density functional theory (DFT) calculations. These studies provide insights into the energies, optimized geometrical parameters, vibrational frequencies, and other physical properties of the molecule .

Synthesis Analysis

The synthesis of 3-chlorophenyl isocyanate-related compounds has been explored through various methods. For instance, chlorophenyl isocyanate has been obtained using triphosgene and p-chloroaniline under optimal conditions, yielding a significant amount of the desired product . Additionally, the synthesis of related structures, such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been achieved via 1,3-dipolar cycloaddition, showcasing the versatility of isocyanates in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-chlorophenyl isocyanate and its derivatives has been extensively analyzed using various spectroscopic techniques and quantum chemical calculations. X-ray crystallography has been employed to determine the absolute molecular configuration of related compounds, revealing details such as intermolecular hydrogen bonds and the cis configuration of substituents . Computational methods, including DFT, have been used to compare molecular geometric parameters with experimental results, providing a comprehensive understanding of the molecule's structure .

Chemical Reactions Analysis

Isocyanates, including 3-chlorophenyl isocyanate, are known to participate in a range of chemical reactions due to their high reactivity. For example, the reactivity of a chiral derivative of trichloroacetyl isocyanate has been studied, showing its potential in NMR investigations and the influence of stereochemistry on chemical shift values . The three-component reaction involving trichloroacetyl isocyanate has also been explored, leading to the formation of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chlorophenyl isocyanate and its derivatives have been characterized through various analytical techniques. The vibrational assignments of the observed spectra have been proposed, and the force-field calculations indicate that several normal modes are coupled, which is typical for large molecular systems with low symmetry . The spectral features and weak interactions in the crystal structures of related compounds have been studied experimentally and computationally, providing insights into the properties that govern their stability and reactivity .

Scientific Research Applications

Compatibility Enhancement in Polymer Composites

Isocyanates like 3-Chlorophenyl isocyanate play a crucial role in enhancing the compatibility of materials in polymer composites. For instance, Zheng et al. (2017) demonstrated how 2-Chlorophenyl isocyanate reacted with functionalized graphene oxide to improve its compatibility with conjugated polymers. This modification significantly reduced the dark current in photodiodes, hinting at potential advancements in electronic devices based on conjugated polymer composites (Fei Zheng et al., 2017).

Biomonitoring Applications

Isocyanates, including chlorophenyl variants, are used as biomarkers for monitoring exposure to harmful substances. Beyerbach et al. (2006) explored the formation of DNA adducts with 4-chlorophenyl isocyanate, which are crucial in biomonitoring individuals exposed to xenobiotics (A. Beyerbach, P. Farmer, G. Sabbioni, 2006).

Environmental and Safety Studies

Studies on isocyanates including 3-Chlorophenyl isocyanate are pivotal in understanding environmental and safety concerns. Smith et al. (2013) performed calculations on the thermal reactions of chlorpropham, revealing significant insights into the formation of toxic by-products at high temperatures, which include chlorophenyl isocyanates (Margaret J. Smith, S. Müller, W. Sander, G. Bucher, 2013).

Catalytic Applications

Research on isocyanates also extends to their role in catalysis. Dai Yong (2008) investigated the treatment of high-concentration p-chlorophenyl isocyanate wastewater using catalytic wet oxidation technology. This study provided insights into the effective treatment and reduction of environmental pollutants (Dai Yong, 2008).

Nanocomposite Development

Isocyanate functionalization is key in developing nanocomposites with enhanced properties. Obreja et al. (2013) described the preparation of isocyanate functionalized graphene-regioregular poly 3-hexyl thiophene nanocomposites, which have potential applications in organic field effect transistors and other electronic devices (A. Obreja, D. Cristea, R. Gavrila, V. Schiopu, A. Dinescu, M. Danila, F. Comanescu, 2013).

Kinetic Studies

Kinetic studies of chlorophenyl isocyanates offer insights into reaction mechanisms and environmental interactions. Satchell and Nyman (1981) investigated the hydrolysis kinetics of 4-chlorophenyl isocyanate, providing valuable data on reaction rates and mechanisms (R. S. Satchell, R. Nyman, 1981).

Safety And Hazards

3-Chlorophenyl isocyanate is classified as a combustible liquid . It causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also toxic to aquatic life .

properties

IUPAC Name

1-chloro-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIRBXHEYVDUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062702
Record name m-Chlorophenyl isocyanate
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Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenyl isocyanate

CAS RN

2909-38-8
Record name 3-Chlorophenyl isocyanate
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Record name Benzene, 1-chloro-3-isocyanato-
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Record name 3-CHLOROPHENYL ISOCYANATE
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Record name Benzene, 1-chloro-3-isocyanato-
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Record name m-Chlorophenyl isocyanate
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Record name 3-chlorophenyl isocyanate
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Record name BENZENE, 1-CHLORO-3-ISOCYANATO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chlorophenyl isocyanate

Citations

For This Compound
201
Citations
M Szycher - Szycher's Handbook of Polyurethane, 1999 - books.google.com
Structures of important diisocyanates. modified polyisocyanates containing carbodiimide groups of the type described in US Pat. 3,152,162; modified polyisocyanates containing …
Number of citations: 6 books.google.com
TL Patton - The Journal of Organic Chemistry, 1967 - ACS Publications
… Acetone cyanohydrin reacts with 3-chlorophenyl isocyanate to form two products: 3- ( 3-chlorophenyl)-4-(3-chlorophenylcarbamoylimino)-5,5-dimethyl-2-oxazolidinone and 1,3-di(3-…
Number of citations: 46 pubs.acs.org
N Itoh, S Sugasawa - The Journal of Organic Chemistry, 1959 - ACS Publications
Method D Metathesis with 4-ohloro-S-butynyl N-(S-chlorophenyl)-carbamale and potassium iodide. To a solution of 7.0 g. of potassium iodide and 1.5 1. of absolute acetone was added …
Number of citations: 13 pubs.acs.org
AR Zaripova, RR Spiridonov… - Russian Journal of …, 2010 - search.ebscohost.com
… Studying the noncatalyzed reaction of N-methylpyrrolidone with 3-chlorophenyl isocyanate … products of methylpyrrolidone with 3-chlorophenyl isocyanate, we detected absorption bands …
Number of citations: 1 search.ebscohost.com
Z Wu Bai, C Bun Ching, S Choon Ng - Chromatographia, 2003 - Springer
… The remaining twenty hydroxyl groups of this derivatized b-cyclodextrin were blocked by further reaction with 2-chlorophenyl isocyanate, 3-chlorophenyl isocyanate, and 4-chlorophenyl …
Number of citations: 8 link.springer.com
DK George, WP Brian, DH Moore… - Journal of Agricultural …, 1954 - ACS Publications
… Reaction of 3-chlorophenyl isocyanate with corresponding … Reaction of 3-chlorophenyl isocyanate with methyl lactate followed … Reaction of 3-chlorophenyl isocyanate with glycolic acid …
Number of citations: 5 pubs.acs.org
FJ Urban, R Breitenbach, D Gonyaw… - … Process Research & …, 1997 - ACS Publications
… To complete the synthesis of 1a, amino lactam (R)-7a was treated with 3-chlorophenyl isocyanate in 1,2-dichloroethane at room temperature. The desired urea (R)-11a precipitated …
Number of citations: 1 pubs.acs.org
VD Dyachenko, AN Chernega… - Russian journal of general …, 2005 - Springer
… The reaction of thiopyran Ia with 3-chlorophenyl isocyanate in refluxing toluene yielded N,N`… acid F formed by the reaction of 3-chlorophenyl isocyanate with H2S released in the course …
Number of citations: 8 link.springer.com
G Olivier - LLE High School Summer Research Program, summer, 2000 - Citeseer
… of the 3-chlorophenyl isocyanate urethane used in [2] to create courethanes with the phenyl isocyanate urethane, the synthesis of the 3-chlorophenyl isocyanate cellulose urethane was …
Number of citations: 3 citeseerx.ist.psu.edu
WL Nelson, DS Freeman, PD Wilkinson… - Journal of Medicinal …, 1973 - ACS Publications
… The diol was converted to chloro alcohol 11 and esterified with 3-chlorophenyl isocyanate to afford 5. Displacement with dimethylamine and quaternization completed the sequence. …
Number of citations: 18 pubs.acs.org

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